Cycloheptanol, 1-ethenyl-
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Overview
Description
Cycloheptanol, 1-ethenyl- is an organic compound with the molecular formula C9H14O It is a cyclic alcohol with a seven-membered ring structure, where one of the hydrogen atoms is replaced by an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanol, 1-ethenyl- can be synthesized through several methods. One common approach involves the reaction of cycloheptene with bromoethane in the presence of sodium hydroxide and ethanol to form 1-bromoethyl cycloheptane. This intermediate is then reacted with sodium acetylene in the presence of dimethyl sulfoxide to yield Cycloheptanol, 1-ethenyl- .
Industrial Production Methods
Industrial production of cyclic alcohols, including Cycloheptanol, 1-ethenyl-, often involves the hydrogenation of cyclic ketones or the hydration of cyclic alkenes. These processes are typically carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cycloheptanol, 1-ethenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cycloheptanone or cycloheptanoic acid, while reduction can produce cycloheptanol.
Scientific Research Applications
Cycloheptanol, 1-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Cycloheptanol, 1-ethenyl- involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 1-ethynyl-: This compound has a six-membered ring structure with an ethynyl group.
Cycloheptanol: This compound lacks the ethenyl group, making it less reactive in certain chemical reactions .
Uniqueness
Cycloheptanol, 1-ethenyl- is unique due to its seven-membered ring structure and the presence of the ethenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
6244-47-9 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-ethenylcycloheptan-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-9(10)7-5-3-4-6-8-9/h2,10H,1,3-8H2 |
InChI Key |
UZGQLAXYSBTPEF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCCC1)O |
Origin of Product |
United States |
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